molecular formula C14H19N3 B13150324 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine

Cat. No.: B13150324
M. Wt: 229.32 g/mol
InChI Key: HDFMTMKGSKNKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine is unique due to its combination of the indole ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C14H19N3/c15-9-14(17-7-3-4-8-17)12-10-16-13-6-2-1-5-11(12)13/h1-2,5-6,10,14,16H,3-4,7-9,15H2

InChI Key

HDFMTMKGSKNKOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN)C2=CNC3=CC=CC=C32

Origin of Product

United States

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